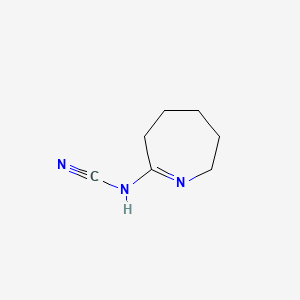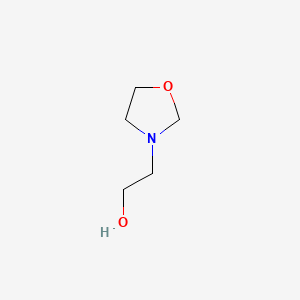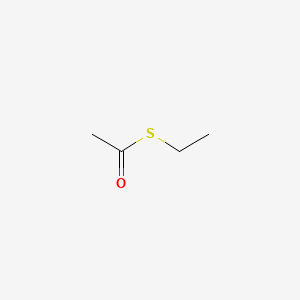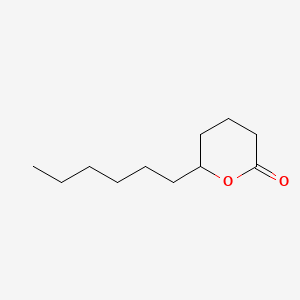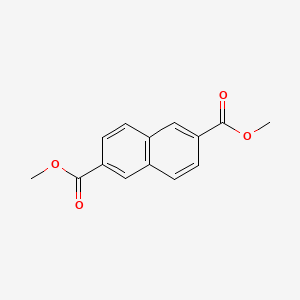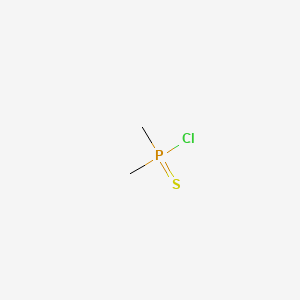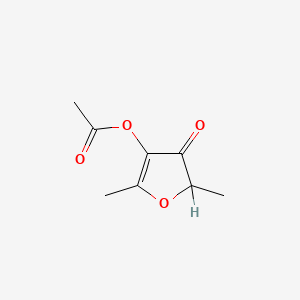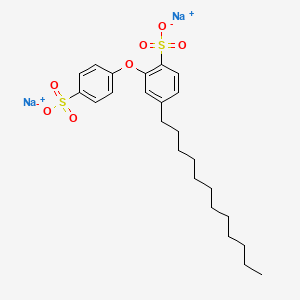![molecular formula C11H9FN2OS B1345259 1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-71-0](/img/structure/B1345259.png)
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone, while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated. These compounds contain a fluorinated aromatic ring and an ethanone group, which are common features in the molecules studied within the papers. The research focuses on the molecular structure, vibrational frequencies, and electronic properties of these molecules, as well as their potential applications in nonlinear optics and as anti-neoplastic agents due to their inhibitory activity against TPII.
Synthesis Analysis
Although the exact synthesis of 1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone is not detailed, similar compounds have been synthesized using various methods. For instance, derivatives of ethanone with a ferrocenyl group have been synthesized through the reaction of substituted triazole with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux . This suggests that the synthesis of the compound may involve similar reagents and conditions, tailored to the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been optimized and analyzed using computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters derived from these studies are found to be in good agreement with the XRD data, indicating a reliable prediction of the molecular structure . The stability of these molecules has been attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the compounds . However, the molecular docking studies suggest that the fluorine atom and the ethanone group play crucial roles in the binding of the molecules to the target enzyme TPII, indicating that these functional groups are reactive and essential for the molecule's inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds have been investigated through various analyses. The HOMO-LUMO analysis is used to determine the charge transfer within the molecules, which is crucial for understanding their electronic properties and reactivity . The molecular electrostatic potential (MEP) analysis reveals that the negative charge is localized over the carbonyl group, while the positive regions are over the remaining groups, which affects the reactivity and interaction with other molecules . The first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics . The optical properties, such as UV-vis absorption and fluorescence spectra, have been recorded for ferrocenyl ethanone derivatives, showing that the fluorescence intensity and emission bands are influenced by the substituents on the triazole rings .
Scientific Research Applications
Synthesis and Characterization
- Microwave-assisted synthesis techniques have been employed to create thiazolyl derivatives with potential anti-cancer properties, using similar compounds as building blocks. These compounds have shown promising activities against MCF-7 tumor cells in comparison with vinblastine sulfate and cisplatin, highlighting their potential in cancer therapy (Mahmoud et al., 2021).
- Another study synthesized a compound with a similar structural motif using click chemistry, aiming to understand its pharmacokinetics nature for further biological applications. The synthesized compound exhibited good yield and was characterized for its thermal stability and potential cytotoxicity (Govindhan et al., 2017).
- The creation of novel thiazolyl-1,2,3-triazolyl-alcohol derivatives from a related starting material demonstrated significant antimicrobial activity, suggesting these compounds could contribute to developing new treatments against microbial infections (Jagadale et al., 2020).
Potential Therapeutic Activities
- Some synthesized compounds based on a similar scaffold have shown potent immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cell lines, indicating their multipotent capabilities with promising biological activities (Abdel‐Aziz et al., 2011).
- In another study, novel Schiff bases synthesized from a related precursor exhibited excellent antimicrobial activity, offering insights into the development of new antimicrobial agents (Puthran et al., 2019).
properties
IUPAC Name |
1-[2-(4-fluoroanilino)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7(15)10-6-13-11(16-10)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZXNHARUONCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233123 |
Source


|
| Record name | 1-[2-[(4-Fluorophenyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone | |
CAS RN |
952183-71-0 |
Source


|
| Record name | 1-[2-[(4-Fluorophenyl)amino]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
